4-Pentafluoroethylsulfanyl-biphenyl
Description
Overview of Fluorinated Biphenyl (B1667301) Systems in Advanced Chemical Research
Biphenyl, with its two connected phenyl rings, is a fundamental structural motif in many areas of chemistry. nih.govwikipedia.org Its derivatives are found in a wide range of applications, from liquid crystals to pharmaceuticals. The introduction of fluorine atoms or fluorine-containing groups onto the biphenyl scaffold can dramatically alter its physical, chemical, and biological properties. researchgate.net
Fluorinated biphenyls have garnered considerable attention in advanced chemical research for several reasons:
Enhanced Stability: The high strength of the carbon-fluorine bond imparts increased thermal and metabolic stability to the molecule. nih.gov
Modulation of Electronic Properties: Fluorine's high electronegativity can significantly influence the electron distribution within the biphenyl system, affecting its reactivity and intermolecular interactions. researchgate.net
Applications in Materials Science: Fluorinated biphenyls are key components in liquid crystal displays, polymers with low surface energy, and advanced materials for gas separation. ox.ac.ukfigshare.com
Medicinal Chemistry: The incorporation of fluorine can improve a drug candidate's metabolic stability, bioavailability, and binding affinity to biological targets. researchgate.net
The synthesis of fluorinated biphenyls often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, which enable the precise construction of the biaryl linkage. nih.gov For instance, the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid with a bromo- or iodobenzene (B50100) derivative is a common and effective strategy. nih.govresearchgate.netchemspider.comresearchgate.net
Significance of the Pentafluoroethylsulfanyl Moiety in Chemical Design
The pentafluoroethylsulfanyl (–SF₅) group is an emerging fluorinated moiety that has captured the attention of chemists due to its unique and powerful properties. researchgate.net It is often considered a "super-trifluoromethyl" group because its effects can be even more pronounced than those of the well-established trifluoromethyl (–CF₃) group. figshare.com
Key characteristics of the –SF₅ group include:
High Electronegativity and Electron-Withdrawing Nature: The –SF₅ group is one of the most electron-withdrawing groups known in organic chemistry, which can profoundly impact the electronic properties of the aromatic ring to which it is attached. researchgate.net
Chemical and Thermal Stability: The sulfur(VI) center is sterically hindered by the five fluorine atoms, making the –SF₅ group exceptionally stable to a wide range of chemical reagents and high temperatures. nih.gov
Lipophilicity: The –SF₅ group is highly lipophilic, a property that can be advantageous in drug design for enhancing membrane permeability. figshare.com
Steric Bulk: With an octahedral geometry, the –SF₅ group is sterically demanding, which can be used to influence molecular conformation and interactions with biological targets. nih.gov
The synthesis of aromatic compounds bearing the –SF₅ group has historically been challenging. However, recent advances have made key building blocks more accessible. For example, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430) has been developed as a versatile precursor for synthesizing a variety of aromatic –SF₅ compounds through reactions like Suzuki coupling. researchgate.netmorressier.com
Research Rationale for Investigating 4-Pentafluoroethylsulfanyl-biphenyl
The investigation into this compound is driven by the desire to create a molecule that combines the advantageous properties of both the fluorinated biphenyl scaffold and the pentafluoroethylsulfanyl group. The rationale for its study is multifaceted:
Advanced Materials: The high polarity and stability imparted by the –SF₅ group could lead to the development of novel liquid crystals, high-performance polymers, and dielectric materials.
Medicinal Chemistry: As a bioisostere for other functional groups, the –SF₅ moiety in the biphenyl scaffold could lead to new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The biphenyl structure itself is a known pharmacophore in many drugs. researchgate.netresearchgate.net
Agrochemicals: The stability and unique electronic properties of this compound make it an interesting candidate for the development of new pesticides and herbicides with potentially enhanced efficacy and environmental persistence. nih.gov
The synthesis of this compound would likely be approached through established cross-coupling methodologies. A plausible route involves the Suzuki-Miyaura coupling of a 4-(pentafluoroethylsulfanyl)phenyl boronic acid derivative with a phenyl halide, or the coupling of 4-bromobiphenyl (B57062) with a pentafluoroethylsulfanyl-containing organometallic reagent. nih.govgoogle.com
Below is a data table summarizing the properties of the constituent parts of this compound and a related compound for comparison.
| Property | Biphenyl | 4-Bromobiphenyl | Pentafluoroethane |
| Molecular Formula | C₁₂H₁₀ | C₁₂H₉Br | C₂HF₅ |
| Molar Mass ( g/mol ) | 154.21 | 233.11 | 120.02 |
| Melting Point (°C) | 69.2 wikipedia.org | 89-91 | -103 |
| Boiling Point (°C) | 255.9 wikipedia.org | 310 | -23 |
| Solubility in Water | Insoluble chemicalbook.com | Insoluble nih.gov | Slightly soluble |
The following interactive data table presents key properties of the pentafluoroethylsulfanyl group compared to other common fluorine-containing substituents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethylsulfanyl)-4-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5S/c15-13(16,17)14(18,19)20-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVJMFRZDYJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of 4 Pentafluoroethylsulfanyl Biphenyl
Influence of the Pentafluoroethylsulfanyl Group on Aromatic Reactivity
The –SF5 group profoundly modifies the electron distribution and reactivity of the biphenyl (B1667301) system. Its effects are central to understanding the compound's chemical transformations.
Electron-Withdrawing Effects on the Biphenyl System
The pentafluoroethylsulfanyl group is a powerful electron-withdrawing substituent. This property stems from the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the sulfur atom and, consequently, from the aromatic rings of the biphenyl system. This electron withdrawal deactivates the biphenyl rings towards electrophilic aromatic substitution (EAS), a common reaction for many aromatic compounds. latech.edumasterorganicchemistry.com
Table 1: Hammett Substituent Constants (σ) for Related Electron-Withdrawing Groups
| Substituent (at para-position) | σp Value | Effect on Reactivity (EAS) |
|---|---|---|
| -NO₂ | +0.78 | Strongly Deactivating |
| -CN | +0.66 | Strongly Deactivating |
| -CF₃ | +0.54 | Strongly Deactivating |
| -SO₂CH₃ | +0.72 | Strongly Deactivating |
| -N₂⁺ | +1.91 | Very Strongly Deactivating |
This table presents comparative data to illustrate the deactivating nature of strong electron-withdrawing groups. The σp value for the -SF5 group is expected to be strongly positive. libretexts.org
Activation of Aryl Rings for Nucleophilic Aromatic Substitution
Conversely, the strong electron-withdrawing nature of the –SF5 group activates the biphenyl rings for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction is typically unfavorable for electron-rich aromatic systems like unsubstituted benzene (B151609). However, by significantly reducing the electron density of the aromatic rings, the –SF5 group makes them susceptible to attack by nucleophiles. latech.edusioc-journal.cn
For an SNAr reaction to proceed, a good leaving group (like a halide) must be present on the ring, and the electron-withdrawing group must be positioned ortho or para to it. wikipedia.orgmasterorganicchemistry.com In the case of a hypothetical substrate like 4'-halo-4-pentafluoroethylsulfanyl-biphenyl, the –SF5 group would stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. wikipedia.org This stabilization is most effective when the –SF5 group is ortho or para to the site of nucleophilic attack, allowing the negative charge to be delocalized onto the electron-withdrawing substituent through resonance. masterorganicchemistry.comnih.gov The presence of the pentafluoroethylsulfanyl group, therefore, facilitates the displacement of a leaving group on the other phenyl ring by a variety of nucleophiles. mdpi.com
Types of Chemical Transformations
The unique electronic properties of 4-Pentafluoroethylsulfanyl-biphenyl allow for a range of chemical transformations, targeting either the sulfur atom or the aromatic core.
Oxidation Reactions of the Sulfur Atom to Sulfoxides or Sulfones
The sulfur atom in the pentafluoroethylsulfanyl group is in a lower oxidation state and can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. mdpi.comrsc.org This transformation is a common reaction for sulfides. organic-chemistry.org The oxidation of sulfides is a fundamental method for accessing sulfoxides and sulfones, which are important structural motifs in many chemically and biologically active molecules. mdpi.com
A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) often being a preferred choice due to its environmental compatibility. nih.gov The reaction can be controlled to yield either the sulfoxide or the sulfone. rsc.org Selective oxidation to the sulfoxide can be achieved under milder conditions or with specific catalysts, while stronger conditions or an excess of the oxidant will typically lead to the fully oxidized sulfone. organic-chemistry.orgorganic-chemistry.org For instance, catalysts like tantalum carbide with H₂O₂ favor sulfoxide formation, whereas niobium carbide promotes sulfone production. organic-chemistry.orgorganic-chemistry.org
Table 2: General Conditions for Sulfide Oxidation
| Product | Typical Oxidants | Catalyst Examples | General Conditions |
|---|---|---|---|
| Sulfoxide | H₂O₂, m-CPBA, O₂ | Tantalum carbide, Manganese porphyrins, Quinoids | Controlled stoichiometry, mild temperatures (e.g., 25-30°C) |
| Sulfone | H₂O₂, KMnO₄, NFSI | Niobium carbide, Tungstate catalysts | Excess oxidant, stronger catalysts, higher temperatures |
This table provides a general overview of conditions used for the oxidation of various sulfides. Specific conditions for this compound would require experimental optimization. mdpi.comorganic-chemistry.orgorganic-chemistry.org
Reduction Reactions for Core and Substituent Modification
Reduction reactions can be employed to modify the biphenyl core of this compound. A notable example is the Birch reduction, which can reduce one of the aromatic rings to a non-conjugated diene. pearson.com This reaction involves dissolving metal-ammonia reduction and is a powerful tool for dearomatization. The specific outcome of the Birch reduction on substituted biphenyls depends on the electronic nature of the substituents. For a substrate with a strong electron-withdrawing group like –SF5, the reduction would likely occur on the ring bearing this substituent.
While the pentafluoroethylsulfanyl group itself is generally robust, specific conditions could potentially lead to its reduction, although this is less common and would require potent reducing agents. The primary application of reduction chemistry for this compound focuses on modifying the aromatic system.
Electrophilic Aromatic Substitution on the Biphenyl Rings for Further Functionalization
As previously mentioned, the –SF5 group deactivates the biphenyl system towards electrophilic aromatic substitution (EAS). latech.edu However, under forcing conditions, EAS reactions can still occur. The directing effect of substituents on the biphenyl system is crucial. youtube.com The first phenyl ring acts as a weak activating group for the second, directing incoming electrophiles to the ortho and para positions. pearson.comyoutube.com
General Principles of Chemical Reactivity and Reaction Conditions
The reactivity of the biphenyl system in this compound is heavily influenced by the strong electron-withdrawing nature of the –SF₅ group. acs.org This deactivates the aromatic rings towards electrophilic substitution, similar to the effect of a nitro group. acs.org Conversely, it activates the rings for nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring. acs.org The reactions of biphenyls are generally similar to those of benzene and typically require functionalization to proceed, often involving electrophilic substitution or metal-catalyzed cross-coupling reactions. nih.gov
Catalysts and solvents are crucial in directing the synthetic transformations of aryl–SF₅ compounds, including those based on a biphenyl structure. Palladium-catalyzed cross-coupling reactions, for instance, are a common method for forming the biphenyl linkage itself or for further functionalizing the molecule.
In a related context, the synthesis of SF₅-containing aryl derivatives has been achieved through Pd-catalyzed direct arylation of nitro(pentafluorosulfanyl)benzenes with aryl bromides, highlighting the utility of palladium catalysis in forming C–C bonds in these systems. researchgate.net For biphenyl derivatives in general, catalysts like palladium acetate, often paired with bulky phosphine (B1218219) ligands such as SPhos, are effective in coupling reactions, for example, between a chloroaniline and a fluorinated phenylboronic acid in a toluene/water solvent system. nih.gov
Solvents play a critical role in reaction outcomes. For nucleophilic aromatic substitution reactions involving aryl–SF₅ compounds, polar aprotic solvents like dimethylformamide (DMF) are often employed. acs.org For instance, the reaction of 1-nitro-4-(pentafluorosulfanyl)benzene with sodium methoxide (B1231860) proceeds readily in DMF at room temperature. acs.org The choice of solvent can also enable catalyst-free conditions in some cases. For example, neat (solvent-free) conditions have been shown to accelerate reactions significantly compared to those run in organic solvents like dichloromethane (B109758) (DCM). nih.gov
Table 1: Examples of Catalysts and Solvents in Related Aryl-SF₅ and Biphenyl Reactions
| Reaction Type | Catalyst | Ligand | Solvent(s) | Role of Catalyst/Solvent | Source |
| Suzuki Coupling | Palladium Acetate | SPhos | Toluene / Water | Facilitates C-C bond formation between an aryl halide and a boronic acid. | nih.gov |
| Friedel-Crafts Alkylation | Ferric Chloride (FeCl₃) | - | Halogenated Solvents | Lewis acid catalyst activates the electrophile. | nih.gov |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | - | Dichloromethane (DCM) or Nitrobenzene | Lewis acid catalyst activates the acylating agent. | nih.gov |
| Nucleophilic Aromatic Substitution | None (base-mediated) | - | Dimethylformamide (DMF) | Polar aprotic solvent stabilizes charged intermediates in the SNAr mechanism. | acs.org |
| Direct Arylation | Palladium Catalyst | - | - | Enables direct C-H functionalization, providing a straightforward route to diversified SF₅-containing aryl derivatives. | researchgate.net |
This table presents examples from reactions of related compounds to illustrate the general principles.
Detailed kinetic and equilibrium studies specifically for this compound are not widely documented in the reviewed literature. However, the general principles of kinetics in related systems provide valuable insight. The pentafluoroethylsulfanyl group is known to be extremely stable, both kinetically and hydrolytically, which means it remains intact under a wide range of reaction conditions. acs.org
For electrophilic substitutions, the –SF₅ group would be expected to significantly decrease the reaction rate due to the deactivation of the aromatic ring. Quantum chemical calculations on related polychlorinated biphenyls have been used to determine parameters like chemical hardness and global electrophilicity to explain their reactivity in SN and SE reactions, a methodology that could be applied to understand the kinetics of SF₅-biphenyl systems. nih.gov
The pentafluoroethylsulfanyl group exerts significant steric and stereoelectronic effects that influence the reactivity of the this compound molecule.
Steric Effects: The –SF₅ group is sterically demanding, more so than a trifluoromethyl (–CF₃) group. researchgate.net This bulk can hinder the approach of reactants to the positions adjacent to the point of attachment (the ortho positions of the substituted phenyl ring). This steric hindrance can affect the regioselectivity of reactions, favoring substitution at positions further away from the –SF₅ group. For example, in electrophilic substitution reactions on the unsubstituted phenyl ring, the –SF₅ group on the adjacent ring could influence the preferred position of attack (ortho', meta', or para') by sterically disfavoring conformations that would bring the incoming electrophile into close proximity. The bulkiness of the SF₅ group has been shown to encumber rotational freedom in small molecules, which can dramatically affect their conformation. researchgate.net
Stereoelectronic Effects: The primary stereoelectronic effect of the –SF₅ group is its powerful electron-withdrawing ability, which operates through both inductive and resonance effects. chemrxiv.orgacs.org This has several consequences:
Ring Deactivation: It strongly deactivates the substituted phenyl ring towards electrophilic attack, making reactions like nitration or Friedel-Crafts acylation on that ring highly unfavorable.
Directing Effects: For any electrophilic substitution that might occur on the unsubstituted ring, the 4-SF₅-phenyl group would act as a deactivating group, directing incoming electrophiles to the meta' positions of that ring, although it would also direct to the ortho and para positions to a lesser extent.
Activation for Nucleophilic Attack: As mentioned, it powerfully activates the substituted ring for nucleophilic aromatic substitution (SNAr). researchgate.netacs.org
Dipole Moment: The group imparts a very high dipole moment on the molecule, which can be used to direct the stereochemistry in certain reactions. researchgate.net
The combination of these steric and electronic properties makes the –SF₅ group a unique substituent for modulating the reactivity and properties of the biphenyl core.
Advanced Spectroscopic and Structural Characterization of 4 Pentafluoroethylsulfanyl Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For 4-Pentafluoroethylsulfanyl-biphenyl, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its structure.
The ¹H and ¹³C NMR spectra are critical for verifying the biphenyl (B1667301) core structure and the specific location of the pentafluoroethylsulfanyl group.
The ¹H NMR spectrum is expected to show distinct signals for the two different aromatic rings.
The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of 7.30-7.60 ppm. chemicalbook.comwisc.edu
The protons on the substituted phenyl ring, due to the 1,4-disubstitution pattern, form a characteristic AA'BB' system. This pattern consists of two sets of doublets, with chemical shifts influenced by the electron-withdrawing nature of the -SC₂F₅ group. The protons ortho to the substituent (H-3, H-5) would be shifted downfield relative to the protons meta to the substituent (H-2, H-6).
The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms, confirming the molecular symmetry. libretexts.org
For 4-substituted biphenyls, one typically observes four signals for the substituted ring and three for the unsubstituted ring (with the C4' signal often overlapping). acs.orgspectrabase.com The carbon atom directly attached to the sulfur (C-4) would be significantly influenced by the substituent, and its chemical shift would confirm the attachment point. Other carbons in the aromatic region (120-150 ppm) would confirm the biphenyl structure. libretexts.orgoregonstate.edu The presence of electronegative fluorine atoms causes a downfield shift for nearby carbons. libretexts.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Splitting Pattern |
| ¹H | H-2', H-6' | ~7.65 | Doublet |
| ¹H | H-3', H-5' | ~7.45 | Triplet |
| ¹H | H-4' | ~7.40 | Triplet |
| ¹H | H-2, H-6 | ~7.70 | Doublet |
| ¹H | H-3, H-5 | ~7.50 | Doublet |
| ¹³C | C-1' | ~140 | Singlet |
| ¹³C | C-2', C-6' | ~127 | Singlet |
| ¹³C | C-3', C-5' | ~129 | Singlet |
| ¹³C | C-4' | ~128 | Singlet |
| ¹³C | C-1 | ~145 | Singlet |
| ¹³C | C-2, C-6 | ~128 | Singlet |
| ¹³C | C-3, C-5 | ~130 | Singlet |
| ¹³C | C-4 | ~135 | Singlet |
¹⁹F NMR is exceptionally useful due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and a wide range of chemical shifts that minimizes signal overlap. wikipedia.orghuji.ac.ilaiinmr.com
The pentafluoroethylsulfanyl (-SCF₂CF₃) group gives a unique signature in the ¹⁹F NMR spectrum. Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group and another for the difluoromethylene (-CF₂) group.
The -CF₃ group typically appears as a triplet due to coupling with the adjacent two fluorine atoms of the -CF₂ group.
The -CF₂ group appears as a quartet due to coupling with the three fluorine atoms of the -CF₃ group.
The chemical shifts for these groups are found in characteristic regions, with CF₃ groups generally appearing between -60 to -80 ppm and -CF₂- groups appearing in a different, well-separated region. wikipedia.orgucsb.edu
Interactive Table 2: Predicted ¹⁹F NMR Data for the Pentafluoroethyl Group
| Fluorine Group | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J) |
| -CF₃ | ~ -80 to -90 | Triplet | ³J(F-F) |
| -CF₂- | ~ -90 to -110 | Quartet | ³J(F-F) |
Dynamic NMR (DNMR) is a technique used to study molecular motions that occur on the NMR timescale, such as bond rotations. montana.edulibretexts.org The rotation around the aryl C-S bond in this compound may be hindered.
At low temperatures, this rotation could be slow enough to cause the two fluorine atoms of the -CF₂- group to become diastereotopic, meaning they are in chemically non-equivalent environments. This would result in them appearing as two separate signals, each split into a quartet by the -CF₃ group.
As the temperature is increased, the rate of rotation around the C-S bond increases. nih.gov This causes the signals for the two non-equivalent fluorine atoms to broaden and eventually merge into a single, sharp quartet at a specific temperature known as the coalescence temperature (Tc). nih.govmdpi.com By analyzing the line shape changes or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics. nih.govniscpr.res.in
The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for real-time reaction monitoring and quality control. nih.gov
Reaction Monitoring: During the synthesis of this compound, ¹⁹F NMR can be used to track the disappearance of starting materials and the appearance of the product without interference from other non-fluorinated species in the reaction mixture.
Impurity Profiling: The wide spectral window allows for the easy detection of any fluorine-containing impurities or byproducts, even at very low concentrations. Each unique fluorinated compound will give a distinct set of peaks, making ¹⁹F NMR a powerful method for assessing the purity of the final product.
Fluorine-19 (¹⁹F) NMR for Pentafluoroethylsulfanyl Group Identification
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. wikipedia.org It is particularly useful for identifying the presence of specific functional groups. libretexts.orgpressbooks.pub
The IR spectrum of this compound would be dominated by absorptions from the biphenyl backbone and the highly polar C-F bonds.
Biphenyl Backbone: Characteristic absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the rings (typically in the 1450-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 650-900 cm⁻¹ region), which are indicative of the substitution pattern. wvu.edulibretexts.orgmsu.edu
Pentafluoroethylsulfanyl Group: The most prominent feature of this group would be very strong and intense absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. researchgate.net The presence of multiple C-F bonds would likely result in several strong, overlapping bands in this area. C-S stretching vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹).
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Associated Group |
| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic Rings |
| 1600, 1500, 1450 | C=C Stretch | Medium-Weak | Aromatic Rings |
| 1400-1100 | C-F Stretch | Strong, Broad | -SCF₂CF₃ |
| ~830 | C-H Out-of-plane Bend | Strong | 1,4-disubstituted ring |
Detection of Characteristic S-F Stretching Vibrations
Table 1: Expected Infrared Absorption for S-F Stretching in this compound (based on analogous compounds)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| S-F Stretching | 800 - 950 | Strong |
Identification of Aromatic C-H Bond Signatures
The aromatic C-H stretching vibrations in biphenyl and its derivatives are typically observed in the infrared spectrum in the range of 3100-3000 cm⁻¹. sigmaaldrich.com For this compound, the C-H bonds on the two phenyl rings are expected to exhibit absorptions in this region. The exact positions of these bands can be subtly influenced by the electronic effects of the pentafluorosulfanyl substituent. Additionally, characteristic 'oop' (out-of-plane) C-H bending vibrations are expected in the 900-675 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the benzene (B151609) rings. sigmaaldrich.com
Table 2: Expected Infrared Absorptions for Aromatic C-H Bonds in this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Out-of-plane C-H Bend | 900 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
The electronic properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The presence of the conjugated π-system of the biphenyl rings gives rise to intense absorption bands, typically due to π → π* transitions. sigmaaldrich.com The position and intensity of these bands are sensitive to the nature of substituents on the aromatic rings. The strongly electron-withdrawing pentafluorosulfanyl group is expected to influence the electronic transitions, potentially causing a shift in the absorption maxima compared to unsubstituted biphenyl.
Assessment of Absorption Maxima Shifts in Different Solvents
The phenomenon of solvatochromism, where the position of the UV-Vis absorption maximum (λmax) shifts with the polarity of the solvent, can provide valuable information about the change in dipole moment of the molecule upon electronic excitation. While specific solvatochromic data for this compound is not available, studies on other polar biphenyl derivatives have demonstrated this effect. biointerfaceresearch.com A bathochromic (red) shift with increasing solvent polarity would indicate a more polar excited state, while a hypsochromic (blue) shift would suggest a less polar excited state.
Table 3: Hypothetical UV-Vis Absorption Maxima for this compound in Solvents of Varying Polarity
| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift |
| Hexane | Low | Reference |
| Dichloromethane (B109758) | Medium | Shift expected |
| Acetonitrile | High | Larger shift expected |
| Methanol | High (protic) | Significant shift expected |
X-ray Crystallography for Molecular Geometry and Solid-State Structure
Single-Crystal X-ray Diffraction (SC-XRD) for Unambiguous Molecular Confirmation
A single-crystal X-ray diffraction (SC-XRD) analysis would provide an unambiguous confirmation of the molecular structure of this compound. researchgate.net This technique allows for the precise determination of the atomic coordinates, confirming the connectivity of the atoms and the geometry of the pentafluorosulfanyl group. While a specific SC-XRD study for this compound was not found, such an analysis is crucial for a complete structural elucidation. The growth of suitable single crystals is a prerequisite for this powerful analytical method. researchgate.net
Determination of Dihedral Angles Between Biphenyl Rings
The dihedral angle between the two phenyl rings is a key structural parameter in biphenyl derivatives. In the solid state, this angle is influenced by a balance between the steric hindrance of the ortho-substituents and the electronic effects that favor planarity for optimal π-conjugation. libretexts.org In the case of this compound, the bulky SF₅ group at the 4-position is not at an ortho position and thus would not directly force the rings to twist. However, intermolecular packing forces in the crystal lattice can significantly influence the observed dihedral angle. libretexts.org For unsubstituted biphenyl, the dihedral angle in the gas phase is approximately 44.4°, while in the solid state it can be planar or twisted depending on the crystal packing. iucr.org The presence of the large SF₅ group could lead to a non-planar conformation in the solid state to accommodate efficient crystal packing.
Table 4: Comparison of Dihedral Angles in Biphenyl and a Substituted Derivative
| Compound | Phase | Dihedral Angle (°) | Reference |
| Biphenyl | Gas | 44.4 | iucr.org |
| Biphenyl | Solid | Planar (in some polymorphs) | iucr.org |
| 4,4′-dinitro-[1,1′-biphenyl]-2-amine | Solid | 52.84 | researchgate.net |
Investigation of Crystal Packing Effects and Intermolecular Interactions
The key interactions expected to influence the crystal packing of this compound include:
C—H···F Interactions: The presence of five fluorine atoms in the pentafluoroethylsulfanyl (SF₅) group provides numerous opportunities for the formation of weak hydrogen bonds with the aromatic protons of neighboring molecules. These interactions are a common and significant driving force in the packing of fluorinated organic compounds. nih.govdoaj.org
π–π Stacking: The biphenyl core allows for potential π–π stacking interactions between the aromatic rings of adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be heavily influenced by the steric bulk and electronic nature of the SF₅ substituent.
C—F···π Interactions: The electron-rich π-systems of the biphenyl rings can interact with the electrophilic fluorine atoms of the SF₅ group on an adjacent molecule. nih.gov
Other Weak Contacts: Additional interactions, such as C—H···π and F···F contacts, may also play a subordinate role in stabilizing the crystal lattice. researchgate.net
The dihedral angle between the two phenyl rings of the biphenyl unit is a critical structural parameter. In related biphenyl structures, this angle can vary significantly depending on the substituents and the crystal packing forces. nih.gov For this compound, a twisted conformation is expected to minimize steric hindrance. The interplay of these various intermolecular forces would be best visualized and quantified using Hirshfeld surface analysis, which maps the different close contacts contributing to the crystal packing. nih.govresearchgate.netnih.gov
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique essential for characterizing the solid-state nature of a material. wikipedia.org It is particularly valuable for assessing the crystallinity of a bulk sample and for identifying and distinguishing between different polymorphic forms. nih.gov
For this compound, a PXRD analysis would yield a diffractogram showing a pattern of diffraction peaks at specific angles (2θ).
Crystallinity Assessment: A highly crystalline sample of this compound will produce a diffractogram with sharp, well-defined peaks, indicating long-range molecular order. Conversely, an amorphous sample would result in a broad, featureless halo with no distinct peaks.
Polymorphism Screening: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical properties. A systematic polymorphism screen would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. Each unique polymorph would produce a distinct and identifiable diffraction pattern. nih.gov The PXRD pattern serves as a fingerprint for a specific crystalline phase. nih.gov In the absence of single-crystal data, the lattice parameters could potentially be determined from a high-quality PXRD pattern. wikipedia.org
The table below illustrates hypothetical PXRD data for two distinct polymorphic forms of this compound.
| 2θ Angle (°) (Form A) | Relative Intensity (%) (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (%) (Form B) |
| 8.5 | 100 | 9.2 | 85 |
| 12.3 | 45 | 11.5 | 100 |
| 17.1 | 80 | 18.4 | 60 |
| 21.8 | 65 | 22.1 | 75 |
| 25.6 | 30 | 26.0 | 40 |
This data is hypothetical and for illustrative purposes.
Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and assessing its purity by detecting trace-level impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and semi-polar organic molecules. It allows for the determination of the molecular weight of this compound with high accuracy. In positive ion mode (ESI+), the compound would be expected to form a protonated molecule [M+H]⁺ or adducts with other cations present in the solvent (e.g., [M+Na]⁺). The primary use of ESI-MS is to confirm the molecular identity by matching the observed mass-to-charge ratio (m/z) with the calculated theoretical value. rsc.org
The table below shows the expected primary ions for this compound in a high-resolution ESI-MS analysis.
| Ion Species | Formula | Theoretical m/z |
| [M]⁺˙ (Molecular Ion) | [C₁₂H₉F₅S]⁺˙ | 308.0345 |
| [M+H]⁺ | [C₁₂H₁₀F₅S]⁺ | 309.0423 |
| [M+Na]⁺ | [C₁₂H₉F₅SNa]⁺ | 331.0243 |
| [M+K]⁺ | [C₁₂H₉F₅SK]⁺ | 346.9982 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. This hybrid technique is perfectly suited for assessing the purity of a this compound sample and for detecting and identifying potential trace byproducts from its synthesis.
A reversed-phase HPLC method, likely using a C18 or a Biphenyl stationary phase, would be developed to separate the target compound from any impurities. bgb-analytik.com The eluent from the column is directed into the mass spectrometer, which provides mass data for each separated component. Potential byproducts could include starting materials, regioisomers (e.g., 2- or 3-pentafluoroethylsulfanyl-biphenyl), or products of side reactions. By monitoring for specific m/z values corresponding to these potential impurities, the method can achieve very low detection limits, making it a powerful tool for quality control. bgb-analytik.com
Electrochemical Analysis for Redox Behavior and Electronic Properties
Electrochemical methods provide valuable information about the electronic nature of a molecule by probing its ability to be oxidized or reduced.
Cyclic Voltammetry (CV) is the most common technique used to study the redox behavior of electroactive species. For this compound, a CV experiment would involve sweeping the potential of an electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram plots current against potential, revealing the potentials at which oxidation and reduction events occur.
The pentafluoroethylsulfanyl (SF₅) group is known to be a very strong electron-withdrawing group, more so than the trifluoromethyl (CF₃) group. digitellinc.com This property is expected to have a profound impact on the redox potentials of the biphenyl system.
Reduction Potential: Compared to unsubstituted biphenyl, the reduction of this compound is expected to occur at a significantly less negative potential. The powerful electron-withdrawing nature of the SF₅ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. researchgate.net
Oxidation Potential: Conversely, the oxidation of the molecule will be more difficult. The SF₅ group withdraws electron density from the aromatic rings, increasing the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). This will shift the oxidation potential to a more positive value compared to biphenyl. rsc.org
The table below provides a comparison of the expected redox potential ranges for biphenyl and this compound.
| Compound | Process | Expected Potential vs. Fc/Fc⁺ (V) | Electronic Effect |
| Biphenyl | Reduction | Highly Negative (ca. -2.7 to -2.9) | Reference |
| Biphenyl | Oxidation | Moderately Positive (ca. +1.8 to +2.0) | Reference |
| This compound | Reduction | Less Negative (ca. -1.8 to -2.1) | Strong Electron Withdrawal (SF₅) |
| This compound | Oxidation | Highly Positive (> +2.2) | Strong Electron Withdrawal (SF₅) |
Potentials are illustrative estimates and highly dependent on solvent and electrolyte conditions.
Computational Chemistry and Molecular Modeling Studies of 4 Pentafluoroethylsulfanyl Biphenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, particularly DFT, are instrumental in understanding molecular orbitals and reactivity.
Density Functional Theory (DFT) for Molecular Orbital Analysis
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and electronic properties. For 4-Pentafluoroethylsulfanyl-biphenyl, a hypothetical FMO analysis would likely show the HOMO localized on the electron-rich biphenyl (B1667301) system and the LUMO influenced by the strongly electron-withdrawing pentafluoroethylsulfanyl group. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and its potential use in electronic applications. However, without specific calculations, any discussion remains speculative.
The interaction between the electron-donating biphenyl moiety and the electron-accepting SF5 group would suggest the potential for intramolecular charge transfer (ICT) upon electronic excitation. DFT calculations could quantify this charge transfer, which is a critical property for applications in nonlinear optics and organic electronics. The magnitude of this charge transfer would be highly dependent on the dihedral angle between the two phenyl rings of the biphenyl unit.
The energy of the LUMO is a measure of a molecule's electron affinity. For this compound, the presence of the highly electronegative fluorine atoms in the SF5 group would be expected to significantly lower the LUMO energy level compared to unsubstituted biphenyl. This would make the molecule a better electron acceptor. Precise LUMO energy values, however, can only be obtained through dedicated DFT calculations.
Natural Bonding Orbital (NBO) Charge Analysis for Intermolecular Interactions
NBO analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule. It localizes the complex molecular wave function into Lewis-like structures, revealing donor-acceptor interactions and charge delocalization. An NBO analysis of this compound would quantify the partial atomic charges, highlighting the strong polarization induced by the SF5 group. This information is vital for understanding how the molecule would interact with other molecules, for instance, in a crystal lattice or in solution.
Molecular Electrostatic Potential (MEP) Analysis for Dipole-Dipole Interactions
An MEP map illustrates the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show a region of high negative potential around the fluorine atoms of the SF5 group and a less negative or even positive potential on the biphenyl rings. This map is invaluable for predicting the nature of non-covalent interactions, such as dipole-dipole forces and hydrogen bonding, which dictate the macroscopic properties of materials.
Molecular Dynamics Simulations for Conformational and Interaction Studies of this compound
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational preferences and intermolecular interactions over time. For this compound, MD simulations can elucidate how the bulky and highly electronegative pentafluoroethylsulfanyl (–SC2F5) group influences the torsional angle between the two phenyl rings of the biphenyl core and how the molecule interacts with itself and its environment.
The primary goal of MD simulations on this molecule would be to map its potential energy surface as a function of the dihedral angle between the phenyl rings. This would reveal the most stable conformations and the energy barriers to rotation. It is anticipated that the steric bulk of the –SC2F5 group would impose a significant barrier to free rotation, leading to a non-planar ground state geometry.
Prediction of Hydrolysis Pathways of the Pentafluoroethylsulfanyl Group
Computational studies can predict the susceptibility of the pentafluoroethylsulfanyl group to hydrolysis. Although the SF5 group is known for its high chemical and thermal stability, the C-S bond and the S-C2F5 linkage present potential sites for nucleophilic attack by water or other nucleophiles, particularly under harsh conditions.
Quantum mechanical calculations, often combined with MD simulations to model the explicit role of solvent molecules, can be employed to investigate potential hydrolysis mechanisms. These calculations would aim to identify the transition states and determine the activation energies for various possible pathways. One plausible pathway could involve the initial protonation of a fluorine atom or the sulfur atom, followed by nucleophilic attack of a water molecule. However, the high electronegativity of the fluorine atoms is expected to render the sulfur atom highly electrophilic, yet sterically shielded, making direct nucleophilic attack challenging. The hydrolytic stability of the related pentafluorosulfanyl (SF5) group is generally high, and similar stability is expected for the pentafluoroethylsulfanyl group. rsc.org
Modeling Intermolecular Interactions in Condensed Phases
In condensed phases, such as liquids or solids, the intermolecular interactions of this compound would be dictated by a combination of forces. MD simulations are ideally suited to model these complex interactions. The biphenyl core allows for π-π stacking interactions, while the highly fluorinated tail introduces strong dipole-dipole and dispersion forces. researchgate.netresearchgate.net
A theoretical study on related perfluorinated compounds has shown that fluorine-fluorine interactions can be weakly stabilizing and are not merely a result of crystal packing. researchgate.netnih.gov MD simulations could explore the propensity of this compound molecules to arrange in specific motifs to maximize these favorable, albeit weak, interactions.
Computational Studies of Solvent Effects on Reaction Pathways
The choice of solvent can profoundly impact the outcome of chemical reactions involving this compound. Computational studies, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can provide detailed insights into how solvents influence reaction pathways. researchgate.net
For instance, in a hypothetical nucleophilic aromatic substitution reaction on one of the biphenyl rings, the polarity of the solvent would play a crucial role. Polar protic solvents could stabilize charged intermediates and transition states through hydrogen bonding, potentially favoring an SN1-like mechanism. researchgate.netwikipedia.org Conversely, polar aprotic solvents might favor an SN2-type mechanism by solvating the cation of the nucleophilic salt while leaving the anion more reactive.
Computational models can be used to calculate the free energy profiles of reaction pathways in different solvents, allowing for a rational selection of the optimal solvent for a desired transformation. These models would explicitly account for the differential solvation of reactants, transition states, and products. The strong dipole of the –SC2F5 group would lead to significant interactions with polar solvents, which must be accurately modeled to predict solvent effects correctly.
Theoretical Insights into the Role of Fluorine in Aromatic and Biphenyl Systems
The introduction of fluorine and fluorinated groups into aromatic and biphenyl systems has profound and often unique effects on their electronic structure and intermolecular interactions. Theoretical and computational chemistry provide invaluable tools to understand these influences at a fundamental level.
High Electronegativity and its Influence on π-Electron Systems
Fluorine is the most electronegative element, and its presence in the pentafluoroethylsulfanyl group dramatically influences the electronic properties of the biphenyl system. The –SC2F5 group is a strong electron-withdrawing group, a property that can be quantified by parameters such as the Hammett constant. For comparison, the related SF5 group has a Hammett constant (σp = 0.68) even greater than that of the trifluoromethyl (CF3) group (σp = 0.53), indicating its superior electron-withdrawing nature. researchgate.net
This strong inductive effect (-I) withdraws electron density from the aromatic π-system, which can be visualized through calculated electrostatic potential maps. researchgate.net This has several consequences:
Activation/Deactivation of the Aromatic Rings: The electron withdrawal deactivates the aromatic rings towards electrophilic substitution reactions and activates them towards nucleophilic aromatic substitution.
Alteration of π-π Interactions: The reduced electron density on the aromatic rings can alter their π-stacking interactions with other aromatic systems. Interactions with electron-rich aromatic rings may be enhanced due to favorable quadrupole-quadrupole interactions.
Hydrogen Bonding and Intermolecular Dispersion Interactions with Fluorine
While covalently bound fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, it can still participate in weak C–F···H hydrogen bonds. nih.gov The significance of these interactions in directing molecular assembly is an area of active research. Computational studies can identify and quantify the energetic contribution of such weak hydrogen bonds in the crystal lattice or in solution.
Research Applications of 4 Pentafluoroethylsulfanyl Biphenyl in Materials Science
Development of Advanced Materials Based on Fluorinated Biphenyl (B1667301) Derivatives
Fluorinated biphenyls serve as foundational building blocks for a variety of advanced materials due to their inherent rigidity, chemical stability, and electron-poor nature. nih.gov These characteristics are desirable in the development of high-performance materials for demanding applications. The incorporation of fluorine atoms or fluorine-containing groups like -CF3 and -SF5 into the biphenyl structure can profoundly affect the adsorption, distribution, metabolism, and excretion properties of lead compounds in medicinal chemistry, and similarly influences the physical and chemical properties in materials science. nih.gov
The synthesis of advanced materials often involves leveraging the biphenyl core as a key structural motif. For example, in polymer chemistry, fluorinated biphenyl diamines and dianhydrides are used to create high-performance polyimides. uva.esmdpi.comnih.gov These polymers exhibit excellent thermal resistance, with degradation temperatures often exceeding 450 °C, making them suitable for applications in the aerospace and electronics industries. uva.esmdpi.com The rigidity of the biphenyl unit contributes to high glass transition temperatures (Tg), while the fluorine content can enhance solubility in organic solvents, improve optical transparency, and lower the refractive index. uva.esresearchgate.net
Liquid Crystalline Materials Development
The rigid, rod-like structure of the biphenyl moiety makes it a common component in liquid crystal (LC) molecules. Fluorinated biphenyls are particularly valuable in the formulation of liquid crystal displays (LCDs). nih.govbohrium.com The introduction of fluorine atoms can modify the dielectric anisotropy, viscosity, and clearing point of the LC mixture.
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
Biphenyl-containing compounds have been widely investigated as materials for organic electronics, including as emitters, hosts, or transport-layer materials in OLEDs and as active channels in organic thin-film transistors (OTFTs). nih.govmdpi.com The biphenyl scaffold provides a conjugated system that can be tailored for specific optical and electronic properties. mdpi.com
For example, 4,4′-Di(pyren-1-yl)-1,1′-biphenyl (DBP) has been successfully used as a deep-blue-emitting layer in OLEDs. researchgate.net A device doped with 3% DBP demonstrated pure blue emission with a current efficiency of 3.9 cd/A and Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.13). researchgate.net Furthermore, thin films of DBP showed p-type hole-transport behavior in an OTFT configuration, achieving a high field-effect mobility of 0.21 cm²/V·s. researchgate.net The thermal stability and defined electronic structure of the biphenyl core are key to this performance. The introduction of the strongly electron-withdrawing pentafluoroethylsulfanyl group onto a biphenyl core is a known strategy to create n-type or electron-transporting organic semiconductors by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level.
| Device | Material | Performance Metric | Value |
| OLED | 3% DBP in host | Current Efficiency | 3.9 cd/A |
| OLED | 3% DBP in host | CIE Coordinates | (0.15, 0.13) |
| OTFT | DBP | Field-Effect Mobility (µFET) | 0.21 cm²/V·s |
Polymeric Materials Research
The integration of fluorinated biphenyl units into polymer backbones is a key strategy for developing advanced polymeric materials with tailored properties.
Aromatic polyimides are a class of polymers known for their exceptional thermal, mechanical, and chemical stability, making them prime candidates for gas separation membranes. mdpi.com Incorporating fluorinated biphenyl structures is a proven method to enhance their separation performance. uva.es The presence of bulky, fluorine-containing groups disrupts chain packing, which increases the fractional free volume (FFV) within the polymer matrix, thereby boosting gas permeability. mdpi.comnih.gov
For instance, polyimides synthesized from diamines containing biphenyl units and trifluoromethyl (-CF3) groups exhibit high thermal stability (decomposition > 450 °C) and are soluble in common organic solvents. uva.es Another series of highly-fluorinated polyimides derived from a perfluorobiphenyl-containing monomer demonstrated high optical transparency, high glass transition temperatures (280-345 °C), and low refractive indices. researchgate.net The properties of these materials can be fine-tuned by selecting different dianhydride co-monomers. researchgate.net
| Polymer System | Property | Value/Observation | Reference |
| 6FDA-BFAPB based PIs | Thermal Decomposition | > 450 °C | uva.es |
| 8FBPODMA-based PIs | Glass Transition Temp. (Tg) | 280-345 °C | researchgate.net |
| 8FBPODMA-based PIs | Thermal Decomposition (T10%) | 507-527 °C | researchgate.net |
| 8FBPODMA-6FDA | Refractive Index (637 nm) | 1.5389 | researchgate.net |
| 8FBPODMA-6FDA | Birefringence | 0.0054 | researchgate.net |
| iBPDA-6F | Glass Transition Temp. (Tg) | 313 °C | mdpi.com |
Polymers of Intrinsic Microporosity (PIMs) are materials that possess interconnected micropores due to an inefficiently packed polymer chain structure. scispace.commpg.de This is achieved by designing polymers with rigid and contorted backbones that cannot fold into dense arrangements. mpg.de Fluorinated biphenyls are suitable components for creating such structures. nih.gov
Contribution to Crystal Engineering and Supramolecular Chemistry
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The pentafluoroethylsulfanyl-biphenyl molecule is a subject of interest in this field due to the specific and directional interactions that the -SF5 group can engage in. The high rigidity of the biphenyl unit combined with the unique steric and electronic profile of the -SF5 group influences how molecules pack in the solid state.
The principles of molecular packing are fundamental to the properties of the materials discussed previously. In PIMs, the goal is to disrupt efficient packing to create free volume. mpg.de In liquid crystals, controlled, anisotropic packing is essential for forming the desired mesophases. google.com In OLEDs, the packing in thin films affects charge transport and luminescence efficiency. researchgate.net The study of how molecules like 4-pentafluoroethylsulfanyl-biphenyl self-assemble and crystallize provides fundamental insights that guide the rational design of new materials. The strong electronegativity of the fluorine atoms in the -SF5 group can lead to specific non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be exploited to direct the formation of complex supramolecular architectures.
Role in Electrochemical Applications and Electrolyte Design
The unique combination of a rigid, aromatic biphenyl core and a highly electronegative pentafluoroethylsulfanyl (-SF2CF3) group in this compound suggests its potential utility in advanced electrochemical applications, particularly in the design of high-performance electrolytes for energy storage devices like lithium-ion batteries. While direct and extensive research on this specific compound's electrochemical behavior is not widely documented, its molecular architecture allows for informed predictions regarding its role and potential benefits in electrolyte formulations.
The primary function of an electrolyte is to facilitate the transport of ions between the cathode and anode while maintaining electronic insulation. An ideal electrolyte solvent or additive should possess a high dielectric constant to dissolve lithium salts, good ionic conductivity, a wide electrochemical stability window (ESW), and high thermal stability. The introduction of fluorine-containing groups is a well-established strategy to enhance the electrochemical stability of electrolyte components.
The pentafluoroethylsulfanyl group is a powerful electron-withdrawing group, which can impart several desirable properties to the biphenyl molecule in an electrochemical context. This high degree of fluorination is expected to lead to a high anodic stability, making this compound a promising candidate for a high-voltage electrolyte solvent or co-solvent. In high-voltage lithium-ion batteries, which operate at potentials exceeding 4.2 V, conventional carbonate-based electrolytes tend to decompose, leading to capacity fade and safety concerns. The inherent stability of the C-F and S-F bonds in the pentafluoroethylsulfanyl group could help to mitigate such decomposition reactions.
The presence of the polar pentafluoroethylsulfanyl group would likely increase the dielectric constant of the biphenyl structure, aiding in the dissolution of lithium salts such as LiPF6, LiBF4, or LiTFSI. nih.gov A higher degree of salt dissociation leads to a greater concentration of charge carriers (Li+ ions) and, consequently, higher ionic conductivity.
Moreover, fluorinated compounds are known to play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. nih.gov It is hypothesized that this compound, if used as an additive, could participate in the formation of a robust, fluorine-rich passivation layer. This layer can effectively suppress the continuous reduction of the electrolyte on the anode and prevent detrimental side reactions at the cathode surface, thereby improving the long-term cycling stability and coulombic efficiency of the battery.
While empirical data for this compound is limited, the expected properties based on its chemical structure position it as a compound of interest for further investigation in the field of electrochemical energy storage.
Table of Expected Electrochemical Properties and Their Implications
| Property | Expected Characteristic | Implication for Electrolyte Design |
| Electrochemical Stability | High anodic stability due to the electron-withdrawing -SF2CF3 group. | Potential for use in high-voltage (>4.2 V) lithium-ion batteries, reducing electrolyte decomposition and improving cycle life. |
| Thermal Stability | High boiling point and low flammability, attributed to the stable biphenyl core and fluorination. | Enhanced safety profile of the electrolyte and the overall battery system. |
| Dielectric Constant | Moderately high, due to the polar -SF2CF3 group. | Good solubility for lithium salts, leading to higher ionic conductivity. |
| Interfacial Properties | Potential to form a stable, fluorine-rich Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI). | Improved long-term cycling stability, higher coulombic efficiency, and suppression of parasitic side reactions. |
| Viscosity | Likely to be higher than conventional linear carbonates, a common trait for larger molecules. | May need to be used as a co-solvent with lower viscosity components to optimize ionic transport. |
Investigations into Biological Interactions and Principles for Medicinal Chemistry Design
General Principles of Fluorinated Compounds in Biological Systems
Fluorine's unique properties, including its small size and high electronegativity, allow for the fine-tuning of a molecule's physicochemical characteristics to enhance its biological activity. tandfonline.commdpi.com The introduction of fluorine can significantly impact metabolic stability and membrane permeability. tandfonline.commdpi.com
Fluorination is a widely used strategy to modulate the lipophilicity of drug candidates, which in turn influences their ability to interact with biological systems. nih.govresearchgate.netugent.be The octanol-water partition coefficient (logP) is a key metric for lipophilicity and serves as a reliable indicator of a compound's ability to permeate cell membranes. nih.govresearchgate.netresearchgate.net Strategic fluorination can increase a molecule's lipophilicity, thereby enhancing its partitioning into lipid bilayers and improving its potential for biological interactions. nih.gov
| Interaction with Lipid Environments | Higher lipophilicity favors partitioning into non-polar environments like cell membranes. | The compound is likely to readily associate with and partition into biological membranes. |
A critical factor for the efficacy of many bioactive compounds is their ability to cross cell membranes to reach their intracellular targets. nih.govresearchgate.net The introduction of fluorine can enhance this permeability. The increased lipophilicity imparted by fluorine atoms allows the molecule to more easily embed within and traverse the lipid bilayer of cell membranes. nih.gov This principle is directly applicable to 4-Pentafluoroethylsulfanyl-biphenyl, where the highly fluorinated side chain is expected to facilitate its passive diffusion across cellular barriers.
Mechanism of Action Studies at the Molecular Level
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its potential interactions can be inferred from the well-established roles of its constituent chemical moieties: the biphenyl (B1667301) core and the pentafluoroethylsulfanyl group.
The biphenyl core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to bind to a wide range of biological targets with high specificity. elsevierpure.com Its rigid, planar structure can facilitate π-π stacking interactions with aromatic amino acid residues in protein binding sites. nbinno.com Biphenyl derivatives have shown a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.net
The pentafluoroethylsulfanyl group is a bioisostere of other commonly used groups in drug design, such as the trifluoromethyl group. nih.govresearchgate.netresearchgate.net Its strong electron-withdrawing nature can influence the electronic properties of the biphenyl ring system, potentially modulating binding affinities and target selectivity. mdpi.com The fluorine atoms can also participate in hydrogen bonding and other electrostatic interactions, further anchoring the molecule within a binding pocket. researchgate.net
Table 2: Potential Molecular Interactions of this compound
| Molecular Moiety | Potential Interaction Type | Biological Implication |
|---|---|---|
| Biphenyl Core | π-π Stacking | Anchoring within the binding sites of target proteins, contributing to affinity. |
| Biphenyl Core | Hydrophobic Interactions | Interaction with non-polar amino acid residues in the target's active site. |
| Pentafluoroethylsulfanyl Group | Hydrophobic Interactions | Enhanced binding to lipophilic pockets within biological targets. |
| Pentafluoroethylsulfanyl Group | Dipole-Dipole Interactions | The polarized C-F bonds can interact with polar residues in the binding site. |
| Sulfur Atom | Hydrogen Bonding/Coordination | Potential to act as a hydrogen bond acceptor or coordinate with metal ions in metalloenzymes. |
Based on the general activities of related compounds, it is plausible that this compound could interfere with key cellular signaling pathways. The biphenyl scaffold is present in numerous compounds that inhibit protein-protein interactions or act as enzyme inhibitors. nih.gov The specific cellular processes that might be disrupted would depend on the molecular targets to which this compound binds with the highest affinity.
Research into Potential as Pharmaceutical Intermediates or Active Ingredients
The unique combination of a biphenyl scaffold and a pentafluoroethylsulfanyl group makes this compound an interesting candidate for further investigation in drug discovery. The biphenyl moiety provides a versatile platform for chemical modification, allowing for the synthesis of a library of analogs with potentially diverse biological activities. nbinno.com The pentafluoroethylsulfanyl group offers a means to enhance potency and modulate pharmacokinetic properties. nih.govresearchgate.net Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents or be investigated as an active pharmaceutical ingredient in its own right.
Antimicrobial Activity Research (e.g., against Gram-positive and Gram-negative bacteria)
While specific antimicrobial studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds, particularly those containing the pentafluorosulfanyl (SF5) group, provides valuable insights into its potential antimicrobial profile. The SF5 group is often considered a "super-trifluoromethyl" group due to its enhanced lipophilicity and electron-withdrawing properties, which can significantly influence a molecule's ability to penetrate bacterial cell membranes and interact with biological targets.
Investigations into novel pentafluorosulfanyl-containing triclocarban analogs have demonstrated significant bactericidal and bacteriostatic activity, particularly against Gram-positive bacteria. These compounds have shown potent activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) at very low concentrations. For instance, some analogs exhibit minimum inhibitory concentrations (MICs) that are significantly lower than those of established antibiotics like ciprofloxacin. The primary mechanism of action for these related compounds appears to involve the disruption of the bacterial cell membrane.
In contrast, the activity of such fluorinated compounds against Gram-negative bacteria is often limited. The complex outer membrane of Gram-negative bacteria typically presents a more formidable barrier to the entry of many synthetic antimicrobial agents.
Table 1: Illustrative Antimicrobial Activity of Structurally Related Pentafluorosulfanyl-Containing Compounds
| Compound Class | Test Organism | MIC (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|---|
| Pentafluorosulfanyl-triclocarban analogs | S. aureus | <0.8 | Ciprofloxacin | >6.0 |
| Pentafluorosulfanyl-triclocarban analogs | MRSA | <0.8 | Ciprofloxacin | >6.0 |
| Pentafluorosulfanyl-triclocarban analogs | E. coli | >100 | Ciprofloxacin | <1.0 |
| Pentafluorosulfanyl-triclocarban analogs | P. aeruginosa | >100 | Ciprofloxacin | <1.0 |
Note: This table is illustrative and based on data for structurally related compounds, not this compound itself, for which specific data is not available.
Anticancer Research: In Vitro Cell Proliferation Inhibition and Apoptosis Induction
The biphenyl moiety is a common feature in many anticancer agents, and its substitution with fluorine-containing groups can enhance therapeutic efficacy. While direct experimental data on the anticancer effects of this compound is scarce, the broader class of fluorinated biphenyls has been the subject of significant research.
Studies on various hydroxylated biphenyl compounds have demonstrated their ability to inhibit the proliferation of cancer cells in vitro. For example, certain analogs have shown potent growth-inhibitory effects against malignant melanoma cell lines. This inhibition of cell proliferation is often accompanied by the induction of apoptosis, or programmed cell death. Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a key characteristic of many effective anticancer drugs. The process of apoptosis induction by biphenyl compounds can involve the activation of caspases, a family of proteases that execute the apoptotic program, leading to the cleavage of cellular substrates and ultimately, cell death.
The introduction of a lipophilic and electron-withdrawing group like pentafluoroethylsulfanyl onto the biphenyl scaffold could potentially enhance its ability to cross cell membranes and interact with intracellular targets that regulate cell proliferation and apoptosis.
Table 2: Representative Anticancer Activity of Related Biphenyl Analogs
| Compound Type | Cancer Cell Line | Endpoint | Result |
|---|---|---|---|
| Hydroxylated Biphenyl Analog | Malignant Melanoma | IC50 (Growth Inhibition) | 1-5 µM |
| Hydroxylated Biphenyl Analog | Malignant Melanoma | Apoptosis Induction | Significant increase in apoptotic cells |
| Fluorinated Biphenyl Derivative | Various Cancer Lines | Cell Viability | Dose-dependent decrease |
Note: This table is representative of data for related biphenyl compounds. Specific in vitro cell proliferation and apoptosis data for this compound are not currently available in the cited literature.
Medicinal Chemistry Design Principles for Fluorinated Biphenyls
The design of bioactive fluorinated biphenyls is guided by established medicinal chemistry principles, including Structure-Activity Relationship (SAR) studies and strategic functionalization to optimize interactions with biological targets.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Activity
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For fluorinated biphenyls, SAR investigations typically explore the effects of the position, number, and nature of fluorine-containing substituents on the biphenyl core.
Key considerations in the SAR of fluorinated biphenyls include:
Nature and Position of the Fluoro-substituent: The replacement of a hydrogen atom with a fluorine atom can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. The specific placement of a group like pentafluoroethylsulfanyl on the biphenyl ring will significantly influence its interaction with target proteins.
Conformational Effects: The biphenyl scaffold is not planar, and the two phenyl rings can rotate relative to each other. The size and nature of substituents can restrict this rotation, locking the molecule into a specific conformation that may be more or less favorable for binding to a biological target.
Metabolic Stability: Fluorine substitution, particularly in the form of a robust group like pentafluoroethylsulfanyl, can block sites of metabolism on the aromatic rings, leading to an increased half-life of the compound in biological systems.
Strategic Functionalization for Enhanced Receptor Affinity and Selectivity
Strategic functionalization involves the targeted modification of a lead compound to improve its affinity and selectivity for a specific biological receptor or enzyme. For fluorinated biphenyls, this can be achieved through several approaches:
Introduction of Hydrogen Bonding Moieties: While the pentafluoroethylsulfanyl group itself is not a hydrogen bond donor or acceptor, the addition of other functional groups, such as hydroxyl or amino groups, to the biphenyl scaffold can introduce specific hydrogen bonding interactions with a target protein, thereby increasing binding affinity.
Bioisosteric Replacement: The pentafluoroethylsulfanyl group can be used as a bioisostere for other chemical groups, such as a trifluoromethyl or a tert-butyl group. This allows medicinal chemists to probe the steric and electronic requirements of a binding pocket and optimize the molecule's fit. By strategically modifying the biphenyl core and leveraging the unique properties of the pentafluoroethylsulfanyl group, it is possible to design novel compounds with enhanced biological activity and a more desirable therapeutic profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Pentafluoroethylsulfanyl-biphenyl, and how can purity be validated?
- Methodological Answer : The synthesis typically involves introducing the pentafluoroethylsulfanyl group to a biphenyl scaffold via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Key steps include using sulfur-containing reagents (e.g., SF5-based precursors) under anhydrous conditions, as described for analogous pentafluorosulfanyl compounds . Purity can be validated using HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight. Cross-check with NMR to verify the integrity of the pentafluoroethyl group .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- and NMR : To confirm biphenyl backbone connectivity and substituent positions.
- NMR : Essential for identifying the pentafluoroethylsulfanyl group (distinct chemical shifts between -70 to -90 ppm) .
- IR Spectroscopy : Detect S-F stretching vibrations (~750–850 cm) and aromatic C-H bonds.
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly the dihedral angle between biphenyl rings .
Advanced Research Questions
Q. How does the pentafluoroethylsulfanyl group influence the electronic and optoelectronic properties of biphenyl systems?
- Methodological Answer : The strong electron-withdrawing nature of the SF5 group alters the biphenyl system’s electron density, which can be quantified via cyclic voltammetry (CV) to measure redox potentials. Computational methods (DFT with B3LYP/6-31G*) can model frontier molecular orbitals and predict charge-transfer behavior. Experimental validation includes UV-Vis spectroscopy to assess absorption maxima shifts in polar vs. nonpolar solvents .
Q. What strategies are effective for resolving contradictions in reported reactivity data (e.g., stability under acidic/basic conditions)?
- Methodological Answer :
Comparative Analysis : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables.
Advanced Characterization : Use NMR kinetics to monitor degradation products in real-time under varying pH.
Computational Modeling : Apply molecular dynamics simulations to predict hydrolysis pathways of the SF5 group, identifying critical intermediates .
Q. How can researchers design experiments to assess the compound’s stability in long-term storage or under extreme temperatures?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and high humidity (75% RH) for 4–12 weeks. Monitor decomposition via HPLC and NMR .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (T > 200°C suggests suitability for high-temperature applications).
- Crystallinity Studies : Use powder X-ray diffraction (PXRD) to assess polymorphic changes over time .
Q. What are the best practices for evaluating the compound’s environmental and toxicological profile?
- Methodological Answer : Follow EPA guidelines for high-priority chemicals:
- Literature Synthesis : Conduct systematic reviews using databases like PubMed and ToxNet, focusing on structurally related SF5 compounds .
- In Silico Prediction : Use QSAR models (e.g., EPI Suite) to estimate biodegradability and ecotoxicity.
- In Vitro Assays : Perform Ames tests for mutagenicity and cytotoxicity assays (e.g., MTT on human cell lines) .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splits)?
- Methodological Answer :
- Dynamic Effects : Investigate rotational barriers of the SF5 group using variable-temperature NMR.
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., partial fluorination intermediates).
- Crystal Packing Effects : Compare solution-phase NMR with solid-state NMR or X-ray data to distinguish intrinsic vs. environmental effects .
Safety & Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability to fluorinated compounds.
- Waste Disposal : Neutralize reaction residues with calcium hydroxide before disposal to prevent HF release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
